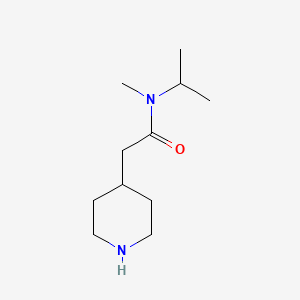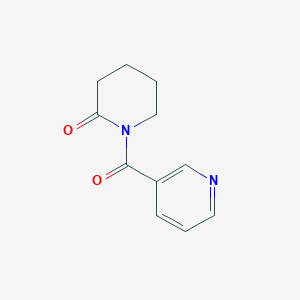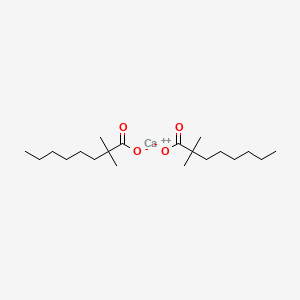
calcium neodecanoate, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a calcium salt of neodecanoic acid and is often used in various industrial and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium neodecanoate can be synthesized through the reaction of neodecanoic acid with calcium hydroxide or calcium carbonate. The reaction typically involves heating the mixture to facilitate the formation of the calcium salt. The general reaction is as follows:
2C10H20O2+Ca(OH)2→(C10H19O2)2Ca+2H2O
This reaction can also be carried out using calcium carbonate instead of calcium hydroxide, with the release of carbon dioxide as a byproduct .
Industrial Production Methods
In industrial settings, calcium neodecanoate is produced in large quantities using similar methods but with optimized conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Calcium neodecanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the neodecanoate group is replaced by other functional groups.
Complexation Reactions: It can form complexes with various metal ions, which can alter its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with calcium neodecanoate include acids, bases, and metal salts. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving calcium neodecanoate depend on the specific reagents and conditions used. For example, reacting it with strong acids can yield neodecanoic acid and calcium salts .
Scientific Research Applications
Calcium neodecanoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of calcium neodecanoate involves its ability to interact with calcium ion channels and modulate calcium levels within cells. This can affect various cellular processes, including signal transduction, muscle contraction, and enzyme activity . The compound’s ability to form complexes with metal ions also plays a role in its biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Zinc neodecanoate: Similar in structure but contains zinc instead of calcium.
Magnesium neodecanoate: Another similar compound used in various industrial applications.
Uniqueness
Calcium neodecanoate is unique due to its specific interactions with calcium ion channels and its ability to modulate calcium levels in biological systems. This makes it particularly useful in medical research and applications where calcium signaling is crucial .
Properties
Molecular Formula |
C20H38CaO4 |
|---|---|
Molecular Weight |
382.6 g/mol |
IUPAC Name |
calcium;2,2-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.Ca/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
FBEKWOCPHIOZKE-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12050871.png)

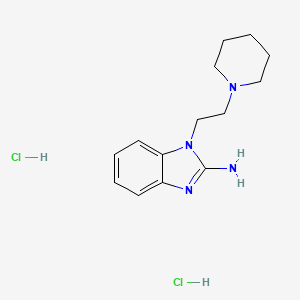

![2-Amino-2-[4-(benzyloxy)phenyl]ethanol](/img/structure/B12050892.png)

![Dimethyl 7-(3-nitrobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12050916.png)

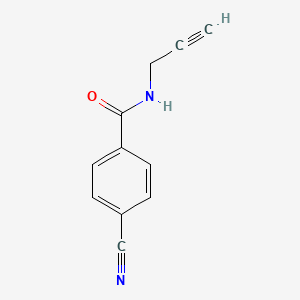
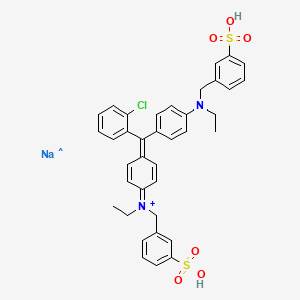
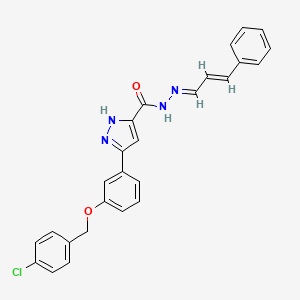
![methyl (2E)-2-(2-ethoxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12050934.png)
